Benzanthrone

Description

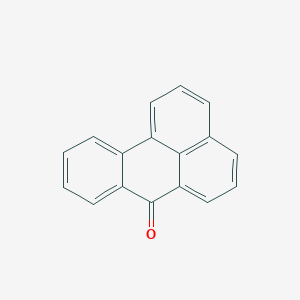

Benzanthrone (7H-benzo[de]anthracen-7-one) is a polycyclic aromatic ketone with a fused four-ring system, comprising three benzene rings and one anthracene moiety . Its structure enables strong intramolecular charge transfer (ICT) properties, making it a versatile fluorophore. This compound derivatives are widely used in:

- Biomedical imaging: Staining parasites (e.g., Parafasciolopsis fasciolaemorpha) and callus embryos via confocal laser scanning microscopy (CLSM) .

- Material science: Liquid crystal displays, photoconductors, and nonlinear optical (NLO) applications .

- Sensing: Detection of pH, cations, and amyloid fibrils .

Key photophysical properties include solvatochromism, high quantum yields, and emission wavelengths tunable via substituent modifications .

Propriétés

IUPAC Name |

benzo[a]phenalen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O/c18-17-14-8-2-1-7-12(14)13-9-3-5-11-6-4-10-15(17)16(11)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKPVYBUJRAUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O | |

| Record name | BENZANTHRONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052566 | |

| Record name | Benz[de]anthracen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzanthrone appears as yellow needles. (NTP, 1992), Pale yellow solid; [Merck Index] Light yellow powder; [Alfa Aesar MSDS] | |

| Record name | BENZANTHRONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzanthrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

@ 20 °C: 0.52 G IN 100 G GLACIAL ACETIC ACID, @ 20 °C: 1.61 G IN 100 G BENZENE, @ 20 °C: 2.05 G IN 100 G CHLOROBENZENE, SOL IN ALCOHOL & OTHER ORG SOLVENTS | |

| Record name | BENZANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 437 °F ; 40 mmHg at 662.0 °F (NTP, 1992), 0.00000022 [mmHg] | |

| Record name | BENZANTHRONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzanthrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE YELLOW NEEDLES FROM XYLENE OR ALCOHOL | |

CAS No. |

82-05-3 | |

| Record name | BENZANTHRONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZANTHRONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Benz[de]anthracen-7-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benz[de]anthracen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[de]anthracen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP5P3RR8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

338 °F (NTP, 1992), 170 °C | |

| Record name | BENZANTHRONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Anthraquinone-Anthrone Condensation

The most established method involves condensing anthraquinone and anthrone in concentrated sulfuric acid, catalyzed by glycerol. In this process, anthraquinone is suspended in 85–98% sulfuric acid, and anthrone is introduced as a molten stream under nitrogen atmosphere at 130–140°C. Glycerol acts as both a reducing agent and a solvent, facilitating the cyclodehydration reaction. Post-reaction, the mixture is quenched in water at 50–80°C, precipitating crude this compound (∼90% purity).

Key Parameters:

-

Reactants : Anthraquinone (0.35–0.76 mol), anthrone (1.04 mol), glycerol (1.5–3.0 mol).

-

Conditions : 130–140°C, nitrogen atmosphere, 1.5–3 hours reaction time.

Purification involves boiling the crude product in dilute sodium hydroxide (2 hours at 140–145°C in an autoclave), followed by filtration and washing to achieve >97% purity. This method’s scalability is evidenced by its use in industrial patents, with sulfuric acid recycled via thin-layer evaporation.

Copper-Catalyzed Anthraquinone Reduction

An alternative approach dissolves anthraquinone in concentrated sulfuric acid, followed by reduction using precipitated copper at 38–42°C. After dissolving 0.35 moles of anthraquinone in 1060 g sulfuric acid, 42 cc water and 48 g copper are added. Glycerol-water mixtures are introduced at 85–90°C, and the temperature is gradually raised to 118–120°C for 3 hours.

Key Observations:

-

Copper Role : Facilitates anthraquinone reduction to anthrahydroquinone, a reactive intermediate.

-

Yield : 70–75% after tetrachloroethane extraction and steam distillation.

-

Purity : ∼87% crude, improving to 98% after solvent recrystallization.

While cost-effective, this method generates metal-containing waste, complicating disposal.

Hydroanthraquinone-Acrolein Condensation

Catalyst-Driven Dehydration

A patent by Kawasaki Kasei Chemicals Ltd. avoids metal reductants by reacting 1,4-dihydroanthraquinone with acrolein in acetic acid, using sulfuric acid or piperidine as catalysts. Acrolein, an α,β-unsaturated aldehyde, undergoes Friedel-Crafts acylation with the hydroanthraquinone, forming this compound via intramolecular cyclization.

Advantages:

-

No Metal Byproducts : Eliminates copper or iron residues, simplifying waste treatment.

-

Reaction Speed : Completes in 1–2 hours at 120–150°C, compared to 3–6 hours in traditional methods.

Modern Synthetic Routes

Suzuki–Miyaura Coupling and Friedel–Crafts Acylation

A 2023 study demonstrated a two-step synthesis from 8-aryl-1-naphthoic acid derivatives. First, Suzuki–Miyaura coupling installs aryl groups at the 8-position. BBr3 then promotes simultaneous demethylation and Friedel-Crafts acylation, forming 3-methoxy-benzanthrones (17–74% yield).

Key Features:

Methyl Anthrone Derivatives

A variation uses methyl anthrone (α-methylanthrone) in sulfuric acid, followed by glycerol addition. This method yields this compound-methyl this compound mixtures, separable via chloroform extraction and NaOH washing. While purity is lower (∼70%), the approach showcases adaptability in modifying the this compound scaffold.

Comparative Analysis of Methods

Environmental and Industrial Considerations

Analyse Des Réactions Chimiques

La benzanthrone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés de this compound avec différents groupes fonctionnels.

Réduction : La réduction de la this compound peut conduire à la formation de dérivés d'anthrone.

Substitution : La this compound peut subir des réactions de substitution avec divers nucléophiles, tels que les groupes amino et alcoxy.

Les réactifs couramment utilisés dans ces réactions comprennent l'acide sulfurique, le glycérol et divers agents réducteurs tels que le fer, le zinc et le cuivre . Les principaux produits formés à partir de ces réactions comprennent la violanthrone et d'autres dérivés de la this compound .

Applications De Recherche Scientifique

Dye Manufacturing

Benzanthrone is primarily used as an intermediate in the production of vat dyes, which are important for coloring textiles and polymers. Its derivatives exhibit excellent dyeing properties due to their stability and affinity for various substrates .

| Application | Description |

|---|---|

| Dye Manufacturing | Intermediate for vat dyes used in textiles |

| Fluorescent Probes | Used in biochemical assays for cellular imaging |

| Pyrotechnics | Component in smoke formulations for military use |

Photosensitization and Charge Transport

This compound's ability to act as a photosensitizer makes it useful in photodynamic therapy (PDT) for cancer treatment. Additionally, its charge transport capabilities are exploited in organic electronics .

Fluorescent Probes

This compound derivatives serve as fluorescent probes due to their bright luminescence and ability to intercalate within lipid membranes. This property has been utilized in various biological studies, including:

Case Study: Imaging of Biological Specimens

A study demonstrated the use of this compound derivatives to visualize the digestive and reproductive systems of freshwater trematodes under confocal laser scanning microscopy. The results indicated that these dyes enhance visibility due to their lipophilic nature, allowing better imaging of biological samples .

Toxicological Considerations

While this compound has beneficial applications, it also poses health risks. Studies have reported skin irritations such as erythema and dermatitis upon exposure, indicating its potential toxicity . Occupational exposure has been linked to immunotoxicity and skin pigmentation changes among workers handling this compound.

| Health Effects | Description |

|---|---|

| Skin Irritation | Causes itching, burning sensation, erythema |

| Immunotoxicity | Linked to oxidative stress in occupational settings |

Research Findings

Recent research has focused on the synthesis of new fluorescent derivatives of this compound and their applications in imaging and diagnostics:

- A comparative study evaluated the fluorescence characteristics of this compound α-aminophosphonates, revealing their potential for visualizing parasitic infections .

- Another study highlighted the mechanisms by which this compound induces oxidative stress in cells, providing insights into its toxicological profiles .

Mécanisme D'action

Benzanthrone exerts its effects through its fluorescent and luminescent properties. The compound’s extended π-conjugation allows it to absorb and emit light in the visible spectrum, making it useful for various photophysical applications . The presence of electron-donating substituents on the this compound nucleus can enhance its fluorescence and luminescence properties .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Modifications and Photophysical Properties

Benzanthrone derivatives are differentiated by substituents at the 3-position and nitro groups at the 9-position. Below is a comparative analysis:

Key Findings:

- AZPP vs. AM323 : AZPP’s tertiary amine and amide groups improve binding to proteins and lipids, enabling superior visualization of P. fasciolaemorpha musculature and organs compared to AM323’s amidine-bromine structure .

- Nitro Derivatives : The 9-nitro group increases charge transfer efficiency, making these derivatives ideal for NLO applications .

- Schiff Bases : Azomethine-linked derivatives exhibit red-shifted emission but require chemical reduction (e.g., NaBH₄) for optimal fluorescence .

Fixation and Staining Efficiency in Biomedical Imaging

This compound dyes require compatible fixatives for optimal CLSM results:

Activité Biologique

Benzanthrone, a polycyclic aromatic compound, is notable for its diverse biological activities, particularly in the fields of toxicology and pharmacology. This article explores the biological activity of this compound through various studies, focusing on its toxicity, interaction with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a derivative of anthracene, characterized by its fused aromatic rings. Its chemical structure allows for significant interactions with biological macromolecules, contributing to its varied biological effects.

Toxicological Studies

1. Toxicity Assessment in Model Organisms

Recent research has highlighted the toxic effects of this compound and its derivatives. A study utilized Saccharomyces cerevisiae (yeast) to assess the lethality of this compound aminophosphonates. The results indicated that exposure to these compounds resulted in a dose-dependent increase in cell mortality, although yeast cells demonstrated resilience compared to other organisms like wheat germ (Triticum aestivum). The study found that at a concentration of , there was only a slight increase in dead cells over time, suggesting that yeast cells are less sensitive to this compound derivatives than higher plants .

2. Interaction with Serum Proteins

Another study investigated the interaction of this compound with serum proteins. Histopathological analyses revealed that this compound stimulates cell growth across all skin layers and acts as an irritant, indicating potential implications for skin exposure in humans .

| Study | Organism | Concentration | Effect Observed |

|---|---|---|---|

| Kirilova et al. (2023) | S. cerevisiae | Minimal increase in cell death | |

| Histopathological Study | Experimental Animals | Not specified | Cell growth stimulation and irritation |

Antimicrobial Activity

This compound complexes have shown promising antibacterial properties. A study reported that copper(II), nickel(II), and cobalt(II) complexes of this compound exhibited higher antibacterial activity compared to other metal complexes. This suggests potential applications in developing antimicrobial agents .

Genotoxicity and Cytotoxicity

This compound derivatives have been evaluated for their genotoxic and cytotoxic effects. Some studies indicated moderate genotoxicity and antiproliferative activity against colon carcinoma cell lines while showing low toxicity to normal lymphocytes. This duality suggests that while this compound may have therapeutic potential against certain cancers, it also poses risks of genotoxicity .

Case Studies

Case Study 1: this compound as a Luminescent Dye

This compound is often used in luminescent dyes due to its unique optical properties. Research indicates that these dyes can be effective in various applications, including light-harvesting materials. The emission spectra of this compound dyes range from green to red, making them versatile for different technological applications .

Case Study 2: Environmental Impact

The environmental impact of this compound has also been studied, particularly concerning its persistence and toxicity in aquatic ecosystems. Research indicates that this compound can accumulate in sediments and affect aquatic life, underscoring the need for careful monitoring and regulation .

Q & A

Basic Research Questions

Q. What are the key methodological challenges in synthesizing benzanthrone derivatives for fluorescent imaging applications, and how can they be addressed?

- Methodological Considerations : this compound derivatives are synthesized via nucleophilic addition reactions (e.g., using organolithium reagents). However, controlling the regioselectivity of 1,2- vs. 1,4-addition is critical. For example, biphenyl-2-yl lithium produces stable enols (56% yield) without forming tertiary alcohols, while phenyl lithium favors alcohol derivatives . To optimize yields, researchers should test reaction conditions (e.g., solvent polarity, temperature) and employ catalytic additives (e.g., Cu(I) salts) to influence product ratios .

- Validation : Use NMR spectroscopy (e.g., monitoring chloroform solutions for enol-to-ketone conversion) and chromatographic purification to confirm product stability and purity .

Q. How should researchers design experiments to characterize this compound’s environmental fate and bioaccumulation potential?

- Experimental Framework :

- Sorption Studies : Measure soil-water partition coefficients (Koc) using batch equilibrium tests. This compound’s high Koc (9.8 × 10³) indicates strong sediment binding .

- Volatilization : Model half-lives in aquatic systems (e.g., 840 days in rivers vs. 6,116 days in lakes) using EPA EPI Suite or similar tools .

- Bioaccumulation : Conduct bioconcentration factor (BCF) assays in fish; reported BCF = 181 suggests moderate accumulation .

- Data Interpretation : Cross-reference field data (e.g., sediment concentrations in river basins ) with lab results to validate predictive models.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mutagenicity across different toxicological assays?

- Analytical Strategy :

- Assay Selection : Compare Ames test (bacterial reverse mutation) with mammalian cell assays (e.g., micronucleus tests). Discrepancies may arise from metabolic activation differences or species-specific responses .

- Dose-Response Analysis : Use high-resolution mass spectrometry (HRMS) to quantify this compound and its metabolites in exposed organisms, ensuring accurate dose correlations .

Q. What advanced microscopy techniques enhance the study of this compound’s interactions with biological systems?

- Methodological Recommendations :

- Confocal Laser Scanning Microscopy (CLSM) : Use this compound dyes for live-cell imaging due to their photostability and high quantum yields. For example, label Prosotocus confusus parasites in host tissues to track localization .

- Fluorescence Lifetime Imaging (FLIM) : Differentiate this compound’s binding modes (e.g., intercalation vs. surface adsorption) in cellular components by measuring decay kinetics .

- Data Validation : Correlate microscopy findings with spectroscopic data (e.g., FTIR for functional group analysis) to confirm molecular interactions.

Q. What strategies optimize the detection of this compound in complex environmental matrices using HRMS?

- Workflow Design :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from sediments or aerosols. Spike recovery tests should achieve >85% efficiency .

- HRMS Parameters : Employ electrospray ionization (ESI) in positive ion mode with a resolving power >50,000 to distinguish this compound (m/z 232.0888) from isobaric PAHs .

- Quality Control : Include internal standards (e.g., deuterated this compound) to correct matrix effects and validate limits of detection (LOD < 0.1 μg/g) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s reported half-life in atmospheric vs. aquatic systems?

- Root-Cause Investigation :

| Parameter | Atmospheric Half-Life | Aquatic Half-Life | Key Variables |

|---|---|---|---|

| This compound | 21 hours (OH radical oxidation) | 840–6,116 days | Phase (particulate vs. dissolved), temperature, UV exposure |

- Resolution Tactics :

- Conduct controlled photolysis experiments to isolate degradation pathways (e.g., UV vs. microbial action).

- Use computational models (e.g., QSARs) to predict persistence under varying environmental conditions .

Methodological Tables

Table 1 : Key Environmental Fate Parameters for this compound

| Property | Value | Implication |

|---|---|---|

| Koc | 9.8 × 10³ | High sediment binding, limited mobility |

| BCF | 181 | Moderate bioaccumulation in aquatic life |

| Atmospheric Half-Life | 21 hours (OH oxidation) | Rapid degradation in air |

Table 2 : Synthetic Routes for this compound Derivatives

| Reagent | Product | Yield | Stability |

|---|---|---|---|

| Biphenyl-2-yl lithium | Enol [4] | 56% | Stable in DMSO; converts in chloroform |

| Phenyl lithium | Tertiary alcohol [6] | Not reported | Requires acidic workup |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.